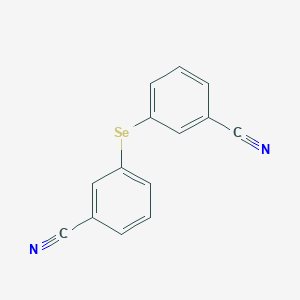
3,3'-Selanyldibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Selanyldibenzonitrile: is an organic compound that features a selenium atom bridging two benzonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Selanyldibenzonitrile typically involves the reaction of benzonitrile with selenium reagents. One common method is the reaction of benzonitrile with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of 3,3’-Selanyldibenzonitrile may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Selanyldibenzonitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3’-Selanyldibenzonitrile is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a building block in the development of new materials with unique electronic and optical properties.
Biology: In biological research, 3,3’-Selanyldibenzonitrile is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit biological activity, and this compound is no exception.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: In the industrial sector, 3,3’-Selanyldibenzonitrile is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 3,3’-Selanyldibenzonitrile involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes that play a crucial role in reducing oxidative stress by neutralizing reactive oxygen species (ROS). The compound may also interact with specific molecular targets, such as proteins and nucleic acids, modulating their function and activity.
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler compound with a single benzonitrile group.
3,3’-Diselenyldibenzonitrile: A related compound with two selenium atoms.
Diphenyl diselenide: Another selenium-containing compound with different structural features.
Uniqueness: 3,3’-Selanyldibenzonitrile is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
113560-94-4 |
|---|---|
Formule moléculaire |
C14H8N2Se |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
3-(3-cyanophenyl)selanylbenzonitrile |
InChI |
InChI=1S/C14H8N2Se/c15-9-11-3-1-5-13(7-11)17-14-6-2-4-12(8-14)10-16/h1-8H |
Clé InChI |
WWCWDFCXUHARGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Se]C2=CC=CC(=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


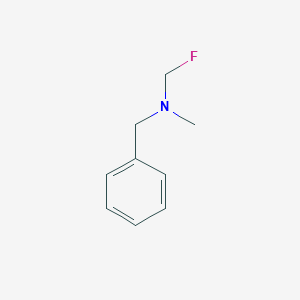
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
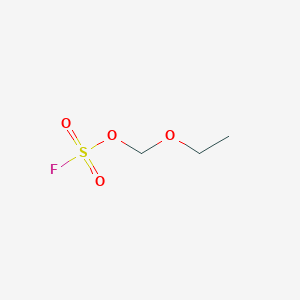
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


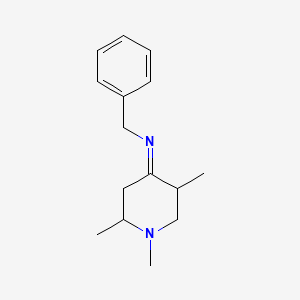
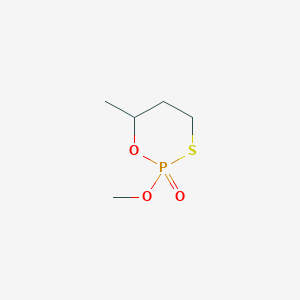
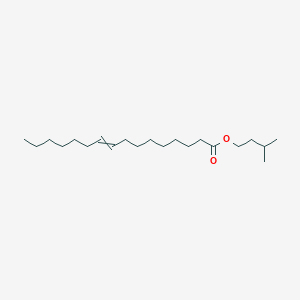
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
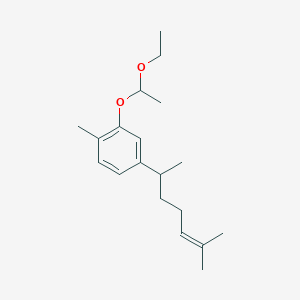
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
